![molecular formula C15H16N2O3 B7511290 (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7511290.png)
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one, also known as BML-210, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one exerts its effects by inhibiting the activity of specific enzymes and signaling pathways. In particular, this compound inhibits the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one reduces inflammation and pain.
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one has also been found to inhibit the activity of specific signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the protein kinase Akt, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. In particular, this compound has been shown to reduce inflammation and pain, inhibit cancer cell growth and survival, and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound has been extensively studied and its mechanism of action is well understood, making it a reliable tool for researchers.
However, one limitation of using (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one in lab experiments is its relatively high cost, which may limit its use in certain research settings. In addition, this compound may not be suitable for all research applications, as its effects are specific to certain enzymes and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one. One potential area of research is the development of new drugs based on the structure of (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one. By modifying the structure of this compound, researchers may be able to develop more potent and selective inhibitors of specific enzymes and signaling pathways.
Another potential area of research is the investigation of the neuroprotective properties of (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one. This compound has been shown to protect neurons from oxidative stress, and further research may uncover its potential therapeutic applications for the treatment of neurodegenerative diseases.
Finally, researchers may also investigate the potential use of (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one in combination with other drugs for the treatment of cancer and other diseases. By combining (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one with other drugs that target different signaling pathways, researchers may be able to develop more effective and targeted therapies.
Synthesemethoden
The synthesis of (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one involves the reaction of 2-amino-5-chlorobenzoxazole with 3-methyl-4-morpholinone in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one in high purity.
Wissenschaftliche Forschungsanwendungen
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one has been extensively researched for its potential therapeutic applications. In particular, this compound has been found to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is known to play a key role in the inflammatory response, and its inhibition has been shown to reduce inflammation and pain.
In addition to its anti-inflammatory properties, (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one has also been found to exhibit anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Furthermore, (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit neuroprotective properties. This compound has been shown to protect neurons from damage caused by oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-10-19-9-8-17(11)15(18)7-6-14-16-12-4-2-3-5-13(12)20-14/h2-7,11H,8-10H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMIFQPVUWOYMN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C=CC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COCCN1C(=O)/C=C/C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.